molecular formula C19H16O5 B590319 8-Hydroxywarfarin, (S)- CAS No. 63740-82-9

8-Hydroxywarfarin, (S)-

Número de catálogo B590319
Número CAS: 63740-82-9
Peso molecular: 324.332
Clave InChI: BHBOXPNWDGYJNB-AWEZNQCLSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

“8-Hydroxywarfarin, (S)-” is a chemical compound with the molecular formula C19H16O5 . It is a derivative of warfarin, a widely used anticoagulant .


Synthesis Analysis

The synthesis of “8-Hydroxywarfarin, (S)-” involves the glucuronidation of the separated R- and S-enantiomers of 6-, 7-, and 8-hydroxywarfarin . This process is catalyzed by human liver microsomes and recombinant UDP-glucuronosyltransferases .


Molecular Structure Analysis

The molecular structure of “8-Hydroxywarfarin, (S)-” is characterized by its IUPAC name 4,8-dihydroxy-3-(3-oxo-1-phenylbutyl)chromen-2-one . Its molecular weight is 324.3 g/mol .


Chemical Reactions Analysis

The chemical reactions involving “8-Hydroxywarfarin, (S)-” are characterized by significantly different glucuronidation kinetics . The separated R- and S-enantiomers of 6-, 7-, and 8-hydroxywarfarin can be mutually inhibitory .


Physical And Chemical Properties Analysis

The physical and chemical properties of “8-Hydroxywarfarin, (S)-” include a molecular weight of 324.3 g/mol . Its XLogP3 is 2.3, and it has 2 hydrogen bond donor counts .

Aplicaciones Científicas De Investigación

Drug Metabolism and Transport

8-Hydroxywarfarin is a metabolite of warfarin, a widely used anticoagulant . Cytochromes P450 play a major role in oxidizing R- and S-warfarin to 6-, 7-, 8-, 10-, and 4′-hydroxywarfarin . The study of these metabolites, including 8-Hydroxywarfarin, is crucial for understanding the metabolism and transport of warfarin in the body .

Pharmacological Activity

The levels of pharmacologically active forms of the drug and metabolites depend on a diversity of metabolic pathways . Therefore, studying 8-Hydroxywarfarin can provide insights into the pharmacological activity of warfarin and its other metabolites .

Reduction Reactions

Due to structural similarities with warfarin, hydroxywarfarins undergo reduction, possibly impacting their pharmacological activity and elimination . The study of 8-Hydroxywarfarin can help understand these reduction reactions .

Enantioselectivity and Enantiospecificity

Studies with R- and S-7-hydroxywarfarin predicted that all hydroxywarfarin reductions are enantioselective toward R substrates and enantiospecific for S alcohol metabolites . Studying 8-Hydroxywarfarin can help validate these predictions .

Role of Reductases

CBR1 and to a lesser extent AKR1C3 reductases are responsible for the reduction reactions of hydroxywarfarins . Therefore, studying 8-Hydroxywarfarin can help understand the role of these reductases .

Quantification Method Development

A GC-EI-MS/MS method has been developed for quantifying warfarin and five hydroxylated metabolites . This method can be used to quantify 8-Hydroxywarfarin, providing a robust analytical tool for investigating its transformation products .

Mecanismo De Acción

Target of Action

S-8-Hydroxywarfarin primarily targets the enzyme vitamin K epoxide reductase complex 1 (VKORC1) . VKORC1 plays a crucial role in the vitamin K cycle, which is essential for the activation of clotting factors II, VII, IX, and X, as well as proteins C and S .

Mode of Action

S-8-Hydroxywarfarin inhibits VKORC1, preventing the reduction of vitamin K epoxide to its active hydroquinone form. This inhibition disrupts the γ-carboxylation of the aforementioned clotting factors, leading to a decrease in their activity and thus, anticoagulation .

Biochemical Pathways

The inhibition of VKORC1 by S-8-Hydroxywarfarin affects the vitamin K cycle . This cycle is crucial for the post-translational modification of clotting factors. By inhibiting VKORC1, S-8-Hydroxywarfarin reduces the regeneration of active vitamin K, leading to decreased activation of clotting factors and impaired blood coagulation .

Pharmacokinetics

S-8-Hydroxywarfarin exhibits the following ADME properties:

These properties contribute to its high bioavailability and prolonged half-life, making it effective for long-term anticoagulation therapy.

Result of Action

At the molecular level, S-8-Hydroxywarfarin’s inhibition of VKORC1 leads to reduced γ-carboxylation of clotting factors, resulting in decreased clotting activity. At the cellular level, this manifests as a reduced ability of blood to form clots, which is beneficial in preventing thromboembolic events .

Action Environment

The efficacy and stability of S-8-Hydroxywarfarin can be influenced by several environmental factors:

Understanding these factors is crucial for optimizing the therapeutic use of S-8-Hydroxywarfarin and minimizing adverse effects.

: DrugBank : Springer

Safety and Hazards

As a derivative of warfarin, “8-Hydroxywarfarin, (S)-” may share similar safety and hazard profiles. Warfarin is known to be toxic if swallowed, may cause an allergic skin reaction, causes serious eye damage, may damage fertility or the unborn child, and is very toxic to aquatic life with long-lasting effects .

Propiedades

IUPAC Name

4,8-dihydroxy-3-[(1S)-3-oxo-1-phenylbutyl]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O5/c1-11(20)10-14(12-6-3-2-4-7-12)16-17(22)13-8-5-9-15(21)18(13)24-19(16)23/h2-9,14,21-22H,10H2,1H3/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHBOXPNWDGYJNB-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=C(C(=CC=C3)O)OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C[C@@H](C1=CC=CC=C1)C2=C(C3=C(C(=CC=C3)O)OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40716451
Record name 4,8-Dihydroxy-3-[(1S)-3-oxo-1-phenylbutyl]-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40716451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

63740-82-9
Record name 8-Hydroxywarfarin, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063740829
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,8-Dihydroxy-3-[(1S)-3-oxo-1-phenylbutyl]-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40716451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-HYDROXYWARFARIN, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0N5ZFD5CRR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: The research mentions that neither R-8-hydroxywarfarin nor S-8-hydroxywarfarin was detected in patient plasma samples. Why might this be the case, considering other hydroxywarfarin metabolites were observed?

A1: The absence of detectable R/S-8-hydroxywarfarin in patient plasma samples, despite the presence of other hydroxywarfarin metabolites, suggests that this particular metabolite may be subject to rapid further metabolism or elimination. [, ] It's important to note that this absence of detection doesn't necessarily mean it's not formed at all.

    • Rapid Glucuronidation: The research highlights the role of UGT enzymes, particularly UGT1A9, in efficiently glucuronidating hydroxywarfarins. [] It's possible that S-8-hydroxywarfarin is very rapidly glucuronidated, making the unglucuronidated form difficult to detect in plasma.

Q2: The studies focused on specific hydroxywarfarin metabolites. What is the broader significance of understanding the metabolic profile of warfarin and its metabolites?

A2: Comprehensive understanding of warfarin's metabolic profile, including metabolites like S-8-hydroxywarfarin, is crucial for several reasons: [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.